molecular formula C7H9N3O2S B2498857 2-(2-furoyl)-N-methylhydrazinecarbothioamide CAS No. 41735-61-9

2-(2-furoyl)-N-methylhydrazinecarbothioamide

Cat. No. B2498857
CAS RN: 41735-61-9
M. Wt: 199.23
InChI Key: MMTJBTZNSLZVAT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-furoyl)-N-methylhydrazinecarbothioamide” are not detailed in the available resources, related compounds such as 2-furoyl chloride have been studied . The rotation of the –CClO group on the furan rings of these compounds leads to two equilibrium configurations (isomers) .

Safety and Hazards

The safety data sheet for furoyl chloride, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral, dermal, and inhalation toxicity, and can cause severe skin burns and eye damage .

properties

IUPAC Name

1-(furan-2-carbonylamino)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-8-7(13)10-9-6(11)5-3-2-4-12-5/h2-4H,1H3,(H,9,11)(H2,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTJBTZNSLZVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-furoyl)-N-methylhydrazinecarbothioamide

Synthesis routes and methods

Procedure details

Furoyl chloride (31 g. or 0.238 mole) was added dropwise to a slurry of 4-methylthiosemicarbazide (25 g. or 0.238 moles) in dry pyridine (200 ml.) cooled to -10°. The slurry was allowed to come to ambient temperature and stirred overnight. The reaction mixture was poured into 1500 ml. of crushed ice, the precipitate was collected, dried and recrystallized from EtOH to give 1-(2-furoyl)-4-methyl thiosemicarbazide (28.0 g.). This melted at 204°-206° C. (dec.) and was found to contain by analysis 42.4% C, 4.6% H, 21.2% N, 16.1% O, 15.9% S; C7H9N3O2S requires 42.2% C, 4.5% H, 21.1% N, 16.1% O, 16.1% S. The structure was confirmed by its infrared spectrum and nuclear magnetic resonance spectrum.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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